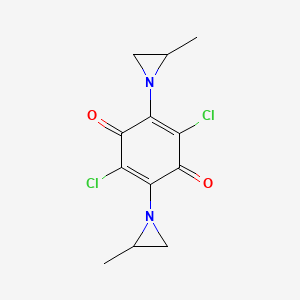
2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione: is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two chlorine atoms and two aziridine groups attached to a cyclohexa-2,5-diene-1,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4-benzoquinone with chlorine gas or thionyl chloride under acidic conditions to form 2,5-dichloro-1,4-benzoquinone . Subsequently, the dichloro compound is reacted with 2-methylaziridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The quinone core can undergo redox reactions, where it can be reduced to hydroquinone or oxidized further.
Cycloaddition Reactions: The aziridine groups can participate in cycloaddition reactions with various dienophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles under basic or neutral conditions.
Oxidation and Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used.
Cycloaddition Reactions: These reactions often require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
Substitution Reactions: Products include derivatives where chlorine atoms are replaced by nucleophiles.
Oxidation and Reduction Reactions: Products include hydroquinone derivatives or further oxidized quinones.
Cycloaddition Reactions: Products include various cycloadducts depending on the dienophile used.
科学研究应用
2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. The aziridine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The quinone core can participate in redox reactions, influencing cellular redox states and signaling pathways .
相似化合物的比较
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: A precursor in the synthesis of the target compound.
2,5-Dichloro-3,6-bis[(9-ethylcarbazol-3-yl)amino]cyclohexa-2,5-diene-1,4-dione: Another derivative with different substituents on the quinone core.
2-Bromo-5-methyl-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione: A similar compound with a bromine atom instead of chlorine.
Uniqueness
2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both chlorine and aziridine groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.
属性
CAS 编号 |
21384-07-6 |
|---|---|
分子式 |
C12H12Cl2N2O2 |
分子量 |
287.14 g/mol |
IUPAC 名称 |
2,5-dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-5-3-15(5)9-7(13)12(18)10(8(14)11(9)17)16-4-6(16)2/h5-6H,3-4H2,1-2H3 |
InChI 键 |
OKDXDGSMWHKQBD-UHFFFAOYSA-N |
规范 SMILES |
CC1CN1C2=C(C(=O)C(=C(C2=O)Cl)N3CC3C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


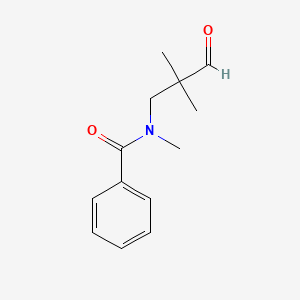
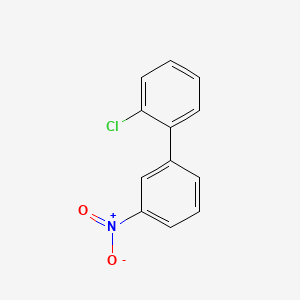
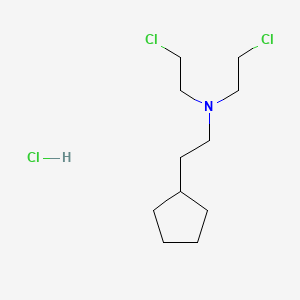
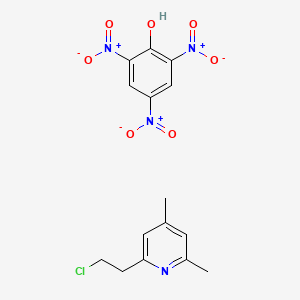
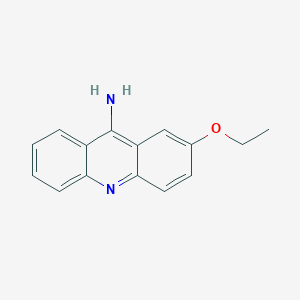
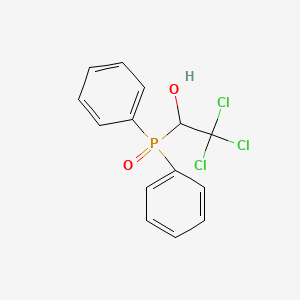
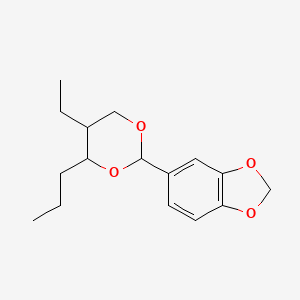

![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
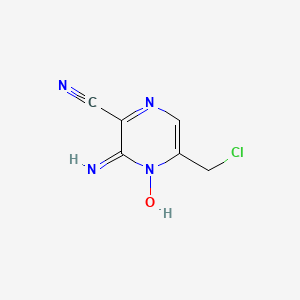
![1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14001360.png)
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)
